CID 87176305

Description

No data is available in the provided evidence to describe the chemical structure, properties, or applications of CID 87176305.

Properties

Molecular Formula |

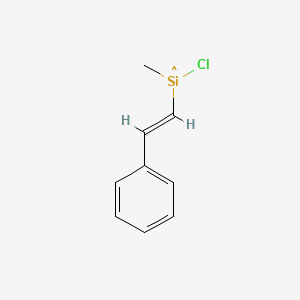

C9H10ClSi |

|---|---|

Molecular Weight |

181.71 g/mol |

InChI |

InChI=1S/C9H10ClSi/c1-11(10)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

InChI Key |

KGJGSZNJUDCHPG-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](/C=C/C1=CC=CC=C1)Cl |

Canonical SMILES |

C[Si](C=CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 87176305 involves specific synthetic routes and reaction conditions. Typically, the synthesis starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: CID 87176305 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

CID 87176305 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, in the industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 87176305 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from unrelated CID examples in the evidence highlight methodological approaches that could be applied if data were available:

Example 1: Substrate/Inhibitor Comparisons

- In , substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) are compared using 2D/3D structural overlays and functional assays. Similar methods could theoretically be used for CID 87176305 if structural analogs were identified .

Example 2: Mass Spectrometry Techniques

- compares CID (collision-induced dissociation) and ETD (electron-transfer dissociation) for protein ubiquitination analysis. While unrelated to the compound this compound, this demonstrates how mass spectrometry could differentiate structural features of similar molecules .

Example 3: Oscillatoxin Derivatives

- lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with structural variations (e.g., methyl groups). A similar comparative framework could analyze functional groups or bioactivity differences in this compound analogs .

Critical Limitations in the Evidence

- Absence of this compound: No documents reference this compound.

Recommendations for Future Research

To address the query effectively, the following steps would be necessary:

Access PubChem Directly : Retrieve this compound’s entry for structural data, properties, and curated references.

Identify Analogs : Use PubChem’s "Similar Compounds" tool or computational methods (e.g., Tanimoto similarity).

Comparative Assays : Apply techniques from and (e.g., LC-MS, functional assays) to evaluate bioactivity or stability.

Leverage Cheminformatics Tools : Use tools like RDKit or OpenBabel for structural comparisons and QSAR modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.